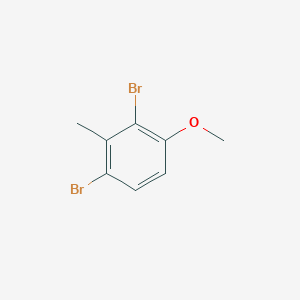

1,3-Dibromo-4-methoxy-2-methylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3-Dibromo-4-methoxy-2-methylbenzene is a byproduct of the chemical synthesis of epinephrine and norepinephrine . It is an epimer of 1,3-dibromo-5-hydroxy-2-methylbenzene and can be used as a specific label for tyrosine residues .

Synthesis Analysis

The synthesis of benzene derivatives with two or more substituents must take into account the effect of directing groups . The order of reactions can change the products produced .科学的研究の応用

Synthesis of Epinephrine and Norepinephrine Derivatives

1,3-Dibromo-4-methoxy-2-methylbenzene: is a byproduct in the chemical synthesis of vital neurotransmitters, epinephrine and norepinephrine . It can be used to study the synthetic pathways and potentially improve the yields of these important biomolecules.

Labeling of Tyrosine Residues in Proteins

This compound can serve as a specific label for tyrosine residues in protein research . By attaching to tyrosine, it aids in the study of protein structure, function, and protein-protein interactions.

Material Safety and Regulatory Compliance

The compound has been reviewed for safety in various applications, particularly in the fragrance industry, where it was recommended not to be used until further safety data is available . This highlights the importance of regulatory compliance and safety in chemical research.

Gold-Catalyzed Coupling Reactions

Related compounds, such as 1-Bromo-2,4-dimethylbenzene , have been used in gold-catalyzed coupling reactions . This suggests potential applications of 1,3-Dibromo-4-methoxy-2-methylbenzene in catalysis research, exploring new synthetic routes for organic compounds.

作用機序

Target of Action

It is known that brominated compounds often interact with various biological targets, including proteins and enzymes, due to their electrophilic nature .

Mode of Action

The mode of action of 1,3-Dibromo-4-methoxy-2-methylbenzene involves several chemical reactions. One of the key reactions is the free radical bromination, which is a type of substitution reaction . In this reaction, the bromine atoms in the compound can replace hydrogen atoms in other molecules, leading to the formation of new compounds .

Biochemical Pathways

Brominated compounds are known to participate in various biochemical reactions, including nucleophilic substitution and oxidation .

Result of Action

The compound’s ability to participate in free radical bromination and other reactions suggests that it could potentially alter the structure and function of target molecules .

Action Environment

The action, efficacy, and stability of 1,3-Dibromo-4-methoxy-2-methylbenzene can be influenced by various environmental factors. For instance, the presence of other reactive species could affect the compound’s reactivity and the outcomes of its reactions .

特性

IUPAC Name |

1,3-dibromo-4-methoxy-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Br2O/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULWSBLEBVLOSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B6316630.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]malonic acid dimethyl ester](/img/structure/B6316645.png)

![2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine](/img/structure/B6316668.png)

![(7R,9aR)-t-Butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B6316702.png)

![[1-(5-Methyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride hydrate](/img/structure/B6316704.png)